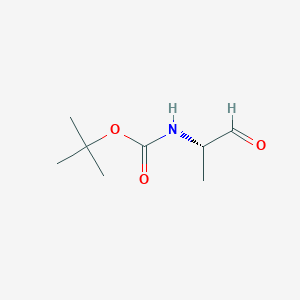

Boc-L-alaninal

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQRZPWMXXJEKU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426755 | |

| Record name | Boc-L-alaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-50-4 | |

| Record name | Boc-L-alaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-alaninal: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-alaninal, a chiral aldehyde featuring a tert-butoxycarbonyl (Boc) protecting group, is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural characteristics, combining the reactivity of an aldehyde with the stereochemical definition of the L-alanine backbone, make it a crucial intermediate in the synthesis of complex peptides, peptidomimetics, and various bioactive molecules. The Boc protecting group provides stability and allows for controlled reactions, making it an ideal substrate for a range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound in the field of drug discovery and development.

Chemical Properties of this compound

This compound is a white crystalline powder at room temperature. The presence of the aldehyde functional group makes it a reactive molecule, susceptible to oxidation and nucleophilic attack. Proper storage under inert atmosphere and at low temperatures is recommended to maintain its purity and reactivity.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 79069-50-4 | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [1] |

| SMILES | C--INVALID-LINK--C=O | [1] |

| InChI | 1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1 | [1] |

| InChI Key | OEQRZPWMXXJEKU-LURJTMIESA-N | [1] |

Synthesis of this compound

The most common and efficient route for the synthesis of this compound involves the oxidation of its corresponding alcohol, Boc-L-alaninol. This precursor is readily prepared from the naturally abundant amino acid, L-alanine. The overall synthetic pathway is a three-step process:

-

Protection of L-alanine: The amino group of L-alanine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

-

Reduction of Boc-L-alanine: The carboxylic acid moiety of Boc-L-alanine is selectively reduced to a primary alcohol, yielding Boc-L-alaninol.

-

Oxidation of Boc-L-alaninol: The primary alcohol is then carefully oxidized to the corresponding aldehyde, this compound. A mild and selective oxidizing agent, such as Dess-Martin periodinane, is typically employed to avoid over-oxidation to the carboxylic acid.

Experimental Protocol: Synthesis of this compound from Boc-L-alaninol via Dess-Martin Oxidation

This protocol describes the oxidation of Boc-L-alaninol to this compound using Dess-Martin periodinane (DMP).[2][3][4]

Materials:

-

Boc-L-alaninol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve Boc-L-alaninol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Development

This compound serves as a key chiral building block in the synthesis of a variety of biologically active molecules and is particularly valuable in the development of novel therapeutics.

Peptide Synthesis and Peptidomimetics

As a protected amino aldehyde, this compound is a precursor for the synthesis of non-standard amino acids and peptidomimetics. The aldehyde functionality can be transformed into various other functional groups, allowing for the introduction of diverse side chains and modifications to the peptide backbone. For instance, it can undergo Wittig-type reactions to introduce carbon-carbon double bonds, or reductive amination to form new C-N bonds.

Synthesis of Bioactive Natural Product Fragments

This compound has been utilized in the total synthesis of complex natural products. A notable example is its use in the synthesis of the C20-C26 segment of superstolide A, a potent marine-derived macrolide with significant cytotoxic activity.[5][6] The synthesis involves the stereoselective addition of a chiral allenylzinc reagent to this compound.

Development of Small Molecule Inhibitors

The chiral nature and reactive aldehyde group of this compound make it an attractive starting material for the synthesis of small molecule inhibitors targeting various enzymes and receptors. For example, it has been employed in the synthesis of antagonists for the CXCR3 receptor, a chemokine receptor implicated in inflammatory diseases.[1][7][8]

Experimental Protocol: Example of a Wittig Reaction with this compound

This protocol provides a general procedure for the olefination of this compound using a stabilized Wittig ylide to form an α,β-unsaturated ester, a common structural motif in bioactive molecules.[9][10][11][12]

Materials:

-

This compound

-

A stabilized phosphorane ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the stabilized Wittig ylide (1.0 to 1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by silica gel column chromatography using an appropriate eluent system to isolate the desired α,β-unsaturated ester. The triphenylphosphine oxide byproduct is also separated during this step.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway from L-alanine to this compound.

General Application Workflow of this compound in Synthesis

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a cornerstone chiral building block in contemporary organic synthesis, offering a gateway to a wide array of complex and stereochemically defined molecules. Its straightforward synthesis from L-alanine and the versatile reactivity of its aldehyde group, coupled with the stability afforded by the Boc protecting group, make it an indispensable tool for researchers and scientists in the pharmaceutical industry. The applications highlighted in this guide underscore its significance in the discovery and development of novel therapeutic agents, from intricate natural products to targeted small molecule inhibitors. A thorough understanding of its chemical properties and reactivity is paramount for its effective utilization in advancing drug discovery programs.

References

- 1. Practical syntheses of a CXCR3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis of a C20-C26 segment of superstolide A by addition of a chiral allenylzinc reagent to (R)-N-boc alaninal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a C20-C26 segment of superstolide A by addition of a chiral allenylzinc reagent to (R)-N-boc alaninal. | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 标题:Practical syntheses of a CXCR3 antagonist【化源网】 [chemsrc.com]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. sciepub.com [sciepub.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. web.mnstate.edu [web.mnstate.edu]

Synthesis of Boc-L-alaninal from Boc-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust and widely utilized method for the synthesis of Boc-L-alaninal, a valuable chiral building block in organic synthesis and medicinal chemistry, from the readily available starting material, Boc-L-alanine. The primary strategy detailed herein involves a two-step process: the formation of an intermediate N-methoxy-N-methylamide (Weinreb amide), followed by its selective reduction to the desired aldehyde. This approach is favored due to its high efficiency and the prevention of over-reduction to the corresponding alcohol, a common challenge in aldehyde synthesis.

Core Synthesis Pathway: The Weinreb Amide Route

The conversion of Boc-L-alanine to this compound is effectively achieved through the formation of a Boc-L-alanine Weinreb amide, which is subsequently reduced. The Weinreb amide's utility lies in its ability to form a stable chelated intermediate upon reaction with hydride reagents, which resists further reduction and collapses to the aldehyde only upon aqueous workup.

Experimental Protocols

This section details the experimental procedures for the two key transformations in the synthesis of this compound.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine-N'-methoxy-N'-methylamide (Boc-L-alanine Weinreb Amide)

This procedure involves the coupling of Boc-L-alanine with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent. Various coupling reagents can be employed, with aminium/uronium salts like HBTU or phosphonium salts like PyBOP being highly effective. Carbodiimides such as DCC or EDC, typically in the presence of an additive like HOBt, are also widely used.[1][2][3][4]

Materials:

-

Boc-L-alanine

-

N,O-dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Boc-L-alanine (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq.) dropwise to the solution to neutralize the hydrochloride salt and act as a base for the coupling reaction.

-

Add EDC (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-alanine Weinreb amide.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Step 2: Reduction of Boc-L-alanine Weinreb Amide to this compound

The selective reduction of the Weinreb amide to the aldehyde is typically achieved using a hydride reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a common choice, as is Lithium aluminum hydride (LiAlH₄).[5][6][7] The reaction is performed at low temperatures to ensure selectivity and prevent side reactions.

Materials:

-

Boc-L-alanine Weinreb amide

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) solution

-

Ethyl acetate

Procedure:

-

Dissolve the Boc-L-alanine Weinreb amide (1.0 eq.) in anhydrous THF or DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H solution (1.1-1.5 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously until two clear layers form (this may take several hours to overnight).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product is often used in the next step without further purification. If necessary, purification can be achieved by careful flash column chromatography on silica gel, though aldehydes can be sensitive.

Data Presentation

The following table summarizes the expected outcomes and key parameters for the synthesis of this compound from Boc-L-alanine via the Weinreb amide route.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| 1. Weinreb Amide Formation | Boc-L-alanine, N,O-dimethylhydroxylamine, EDC/HOBt, DIPEA | DCM | 0 to RT | 12-18 | 85-95 |

| 2. Reduction to Aldehyde | Boc-L-alanine Weinreb amide, DIBAL-H | THF/DCM | -78 | 1-3 | 70-90 |

Mandatory Visualizations

Chemical Reaction Pathway

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

The Versatility of Boc-L-alaninal: A Chiral Building Block in Modern Organic Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Boc-L-alaninal, a chiral aldehyde derived from the amino acid L-alanine, has emerged as a important and versatile building block in asymmetric organic synthesis. Its utility in the stereoselective construction of complex molecular architectures has made it an invaluable tool for medicinal chemists and synthetic organic chemists alike. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Physicochemical Properties

This compound is a white to off-white solid that is stable under standard laboratory conditions. Its Boc-protecting group allows for a wide range of chemical transformations to be performed on the aldehyde functionality without compromising the stereochemical integrity of the adjacent chiral center.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | -20°C |

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound begins with the readily available and inexpensive L-alanine. The synthetic route involves two key steps: the reduction of the carboxylic acid functionality of N-Boc-L-alanine to the corresponding alcohol, N-Boc-L-alaninol, followed by the mild oxidation of the alcohol to the desired aldehyde, this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-alaninol

This procedure details the reduction of N-Boc-L-alanine methyl ester to N-Boc-L-alaninol.

-

To a solution of N-Boc-L-alanine methyl ester (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1), add crushed calcium chloride (2.0 eq) at 0 °C.

-

Add sodium borohydride (2.0 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 15-20 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of ice water and filter the solid residue.

-

Wash the residue with dichloromethane (3 x 500 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 1 L).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alaninol as a white solid.[1]

Protocol 2: Swern Oxidation of N-Boc-L-alaninol to this compound

This protocol describes a high-yielding Swern oxidation.

-

To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) at -78 °C, add a solution of dimethyl sulfoxide (DMSO) (2.7 eq) in DCM dropwise over 5 minutes.

-

Stir the mixture for 5 minutes.

-

Add a solution of N-Boc-L-alaninol (1.0 eq) in DCM dropwise over 5 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add triethylamine (7.0 eq) dropwise over 10 minutes.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.[2]

Protocol 3: Dess-Martin Oxidation of N-Boc-L-alaninol to this compound

This protocol provides an alternative mild oxidation method.

-

To a solution of N-Boc-L-alaninol (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (1.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the product with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Oxidation Method | Typical Yield | Reference |

| Swern Oxidation | ~92% | [2] |

| Dess-Martin Oxidation | High yields | [3] |

Applications in Asymmetric Synthesis

This compound serves as a versatile chiral electrophile in a variety of carbon-carbon bond-forming reactions, enabling the stereoselective synthesis of a wide range of valuable chiral molecules.

Synthesis of Chiral β-Amino Alcohols

The addition of organometallic reagents to this compound provides a straightforward route to chiral β-amino alcohols, which are important structural motifs in many biologically active compounds. The stereochemical outcome of this reaction is often dictated by the nature of the organometallic reagent and the reaction conditions.

References

Stability and Storage of Boc-L-alaninal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boc-L-alaninal, a valuable chiral building block in organic synthesis, demands careful handling and storage to ensure its chemical integrity and prevent degradation. This guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and experimental protocols for stability assessment.

Core Concepts: Chemical Instability

The stability of this compound is primarily influenced by two key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive aldehyde functionality. Aldehydes, particularly α-amino aldehydes, are susceptible to racemization at the α-carbon, as well as self-condensation reactions. The Boc group, while stable under neutral and basic conditions, is readily cleaved by acids.

Recommended Storage Conditions

Proper storage is paramount to preserving the purity and reactivity of this compound. The primary recommendation from suppliers is long-term storage at low temperatures.

| Parameter | Condition | Notes |

| Temperature | -20°C | For long-term storage to minimize degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde. |

| Container | Tightly sealed, opaque vial | To protect from moisture and light. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for designing stable formulations and handling procedures. The primary degradation routes for this compound are anticipated to be:

-

Acid-Catalyzed Deprotection: The Boc group is susceptible to cleavage under acidic conditions, yielding the free amino aldehyde, which is highly unstable and prone to polymerization.

-

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, Boc-L-alanine, especially in the presence of air.

-

Racemization: The chiral center α to the aldehyde can epimerize under basic or even mildly acidic or basic conditions, leading to a loss of stereochemical purity.

-

Aldol Condensation: Like other aldehydes, this compound can undergo self-condensation, particularly in the presence of acid or base catalysts, to form complex mixtures.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, in-house stability studies are recommended.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the purity of this compound and to detect the formation of degradation products over time.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid, though caution is advised with TFA due to the Boc group's acid sensitivity).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Subject aliquots of the stock solution to various stress conditions (e.g., elevated temperature, different pH buffers, light exposure).

-

At specified time points, withdraw samples, dilute if necessary, and inject onto the HPLC system.

-

Analyze the chromatograms to determine the peak area of the parent compound and any new peaks corresponding to degradation products.

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

This method is essential to assess for racemization.

Instrumentation and Conditions:

-

Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).

-

Mobile Phase: Typically a mixture of heptane/isopropanol or a similar non-polar/polar solvent system. The exact composition will depend on the specific chiral column used.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 210-220 nm

-

Column Temperature: 25°C

Procedure:

-

Prepare a solution of the this compound sample in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Determine the peak areas for both the L- and D-enantiomers to calculate the enantiomeric excess (% ee).

Visualizing Stability and Handling

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathways and a recommended workflow for handling this compound.

Caption: Key degradation pathways for this compound.

Caption: Workflow for handling this compound.

The Role of Boc-L-alaninal in the Synthesis of C-Terminal Peptide Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and drug discovery, peptide aldehydes represent a critical class of molecules, renowned for their potent inhibitory activity against various proteases. The synthesis of these complex structures requires precise control over reactive functional groups, particularly the C-terminal aldehyde. N-Boc-L-alaninal, a derivative of the amino acid alanine, serves as a key building block in this specialized area of peptide synthesis. This technical guide provides an in-depth exploration of the mechanism of action of Boc-L-alaninal, focusing on its application in the solid-phase synthesis of C-terminal peptide aldehydes. We will delve into the prevalent synthetic strategies, present quantitative data on their efficiency, and provide detailed experimental protocols and visual workflows to support researchers in this field.

The primary role of this compound is not as a conventional building block in iterative peptide chain elongation, but rather as a foundational unit for initiating the synthesis of a peptide with a C-terminal aldehyde functionality. The aldehyde group is highly reactive and must be protected during the subsequent steps of peptide synthesis. The most common and effective strategy involves the immobilization of the amino aldehyde onto a solid support via a protective linker, from which the peptide chain is then extended.

Core Synthetic Strategy: The Oxazolidine Approach

A robust and widely adopted method for the solid-phase synthesis of peptide aldehydes utilizes an oxazolidine linker.[1][2] In this approach, a protected amino aldehyde, such as this compound, is first prepared by the oxidation of the corresponding amino alcohol (Boc-L-alaninol). This aldehyde is then immobilized on a resin functionalized with a diol or an amino alcohol, forming a stable oxazolidine ring. This cyclic structure effectively protects the aldehyde functionality during the subsequent peptide coupling and deprotection cycles.

To enhance the stability of the oxazolidine linker during the acidic conditions of Boc-group removal from the elongating peptide chain, the nitrogen atom of the oxazolidine ring is often protected with a Boc group.[2] This N-Boc-protected oxazolidine provides a stable anchor for standard solid-phase peptide synthesis (SPPS) protocols.

Mechanism of Action in the Oxazolidine-based Synthesis

The synthesis of a peptide aldehyde using the N-Boc-oxazolidine strategy can be broken down into the following key stages:

-

Preparation of this compound: The synthesis begins with the oxidation of N-Boc-L-alaninol to the corresponding aldehyde, N-Boc-L-alaninal. Reagents such as Dess-Martin periodinane are commonly used for this racemization-free oxidation.[2]

-

Immobilization on Solid Support: The this compound is then coupled to a resin functionalized with an amino alcohol, such as a threonyl-resin, to form an oxazolidine. This reaction is typically carried out under mild acidic conditions.[2]

-

N-Boc Protection of the Oxazolidine: To prevent unwanted side reactions and ensure the stability of the linker during subsequent peptide synthesis steps, the nitrogen of the oxazolidine ring is protected with a di-tert-butyl dicarbonate ((Boc)₂O) to form an N-Boc-oxazolidine.[2]

-

Peptide Chain Elongation: With the C-terminal aldehyde securely anchored and protected, the peptide chain is elongated from the free amino group of the immobilized alaninal using standard solid-phase peptide synthesis (SPPS) protocols, typically employing either Boc or Fmoc chemistry for the protection of the incoming amino acids.[1]

-

Cleavage and Deprotection: Upon completion of the peptide sequence, the peptide aldehyde is cleaved from the resin. This final step involves the removal of all protecting groups and the hydrolysis of the oxazolidine ring to liberate the C-terminal aldehyde. This is typically achieved by treatment with a cocktail of acids, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[2]

Data Presentation: A Comparative Analysis of Synthetic Yields

The efficiency of peptide aldehyde synthesis can be influenced by the chosen synthetic strategy and the specific peptide sequence. The following table summarizes representative quantitative data from the literature, providing a comparison of yields and purities achieved through different methods.

| Peptide Sequence | Synthetic Strategy | Resin | Overall Yield (%) | Purity (%) | Reference |

| Ac-Val-Leu-Ala-H | Thioacetal from Acetal | 2-Chlorotrityl chloride | 12 (one-pot) | Not specified | [3] |

| Fmoc-Lys(Fmoc)-Leu-Phe-H | N-Boc-Oxazolidine | Threonyl-resin | 80 | Not specified | [1] |

| Z-Leu-Leu-Leu-H | Weinreb Amide Reduction | Not specified (Solution Phase) | ~70-80 | >95 | [4] |

| Ac-ESTLQ-H | N-Boc-Oxazolidine | Threonyl-resin | Not specified | >95 | [2] |

| Ac-NSTSQ-H | N-Boc-Oxazolidine | Threonyl-resin | Not specified | >95 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Peptide Aldehyde via the N-Boc-Oxazolidine Method on a Threonyl Resin

This protocol is adapted from the method described for the synthesis of peptide aldehyde libraries for SARS-CoV Mpro inhibitors.[2]

1. Preparation of Fmoc-amino acid aldehydes:

-

Synthesize Fmoc-amino acid aldehydes from their corresponding Fmoc-amino alcohols via oxidation with Dess-Martin periodinane.

-

Achieve near-quantitative yields (99%) with characterization by HPLC-MS, NMR, and optical rotation.

2. Immobilization of the amino aldehyde as an oxazolidine:

-

Suspend deprotected threonyl-resin (100 mg) in a mixture of MeOH, DCM, DMF, and AcOH (30:3:2:0.35, v/v/v/v; 2 mL).

-

Add the Fmoc-amino acid aldehyde (5 equivalents) to the resin and shake for 3 hours at room temperature under an inert atmosphere.

-

Monitor the completion of the coupling step using the Kaiser test.

-

Wash the resin thoroughly with DMF (5x), THF (5x), and DCM (5x).

3. N-Boc protection of the resin-bound oxazolidine:

-

Suspend the resin-bound oxazolidine in dry DCM.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (5 equivalents) and diisopropylethylamine (DIPEA) (5 equivalents).

-

Shake the mixture for 2 hours at room temperature.

-

Wash the resin with DCM (5x), THF (5x), and DMF (5x).

4. Peptide Synthesis:

-

Perform peptide elongation using standard Fmoc-based solid-phase peptide synthesis protocols.

5. Cleavage and Deprotection:

-

To remove the N-terminal Fmoc group and any acid-labile side-chain protecting groups, treat the resin-bound peptidyl oxazolidine (100 mg) with a mixture of TFA and dry DCM (80:20, v/v, 2.5 mL) for 0.5 hours at room temperature.

-

Wash the resin with DCM (5x).

-

Add a mixture of DCM, MeOH, AcOH, and H₂O (12:5:2:1, v/v/v/v) to the deprotected resin-bound peptide and shake for 20 minutes at room temperature to cleave the peptide aldehyde from the resin.

-

Filter the resin and wash with DCM (2x). Repeat the release procedure three times.

-

Combine the filtrates and concentrate under reduced pressure.

-

Precipitate the product by adding cold diethyl ether and collect by centrifugation.

-

Lyophilize the peptide aldehyde from a solution of tert-butyl alcohol/H₂O (3:1, v/v).

-

Characterize the final product using HPLC-ESI-MS and NMR spectroscopy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the synthesis of peptide aldehydes using this compound and their subsequent mechanism of action as protease inhibitors.

Caption: Workflow for the solid-phase synthesis of a C-terminal peptide aldehyde.

Caption: Covalent inhibition of a cysteine protease by a peptide aldehyde.

Conclusion

This compound is an indispensable reagent for the synthesis of C-terminal peptide aldehydes, which are of significant interest in drug discovery due to their potent and often reversible inhibition of proteases. The oxazolidine-based solid-phase synthesis strategy provides a reliable and efficient means of producing these complex molecules. By understanding the underlying mechanisms, leveraging detailed experimental protocols, and paying close attention to quantitative metrics of success, researchers can effectively incorporate peptide aldehydes into their drug development pipelines. The continued refinement of these synthetic methodologies will undoubtedly facilitate the discovery of novel therapeutic agents targeting a wide range of diseases.

References

- 1. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Boc-L-alaninal

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-alaninal, systematically named tert-butyl (S)-(1-oxopropan-2-yl)carbamate, is a chiral aldehyde functionalized with a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex peptides, peptidomimetics, and other biologically active molecules. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol additions, while the Boc group offers stable protection of the amine under a range of reaction conditions, yet allows for facile deprotection under mild acidic conditions. This guide provides an in-depth overview of the physical and chemical properties of N-Boc-L-alaninal, detailed experimental protocols for its synthesis, and a discussion of its stability and reactivity.

Core Physical and Chemical Properties

Due to its nature as a reactive intermediate, comprehensive physical property data for isolated N-Boc-L-alaninal is not extensively documented in publicly available literature. The data presented below is a combination of information from available databases and theoretically predicted values.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-(1-oxopropan-2-yl)carbamate | [1] |

| Synonyms | N-Boc-L-alaninal, tert-Butyl (1-oxopropan-2-yl)carbamate, (S)-2-(tert-Butoxycarbonylamino)propanal | [1] |

| CAS Number | 114857-00-0 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Predicted to be a colorless oil or low-melting solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | |

| Optical Rotation | Not available |

Synthesis of N-Boc-L-alaninal

The most common and direct route to N-Boc-L-alaninal is the oxidation of the corresponding primary alcohol, N-Boc-L-alaninol. Several mild oxidation methods are suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid and preserving the chiral integrity of the molecule.

Synthetic Workflow

Caption: General synthetic pathway for the preparation of N-Boc-L-alaninal.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

Synthesis of the Precursor: N-Boc-L-alaninol

N-Boc-L-alaninol is a stable, commercially available starting material. However, it can also be prepared from L-alanine in a two-step process involving Boc protection followed by reduction.

Protocol 1: Synthesis of N-Boc-L-alanine

-

Materials: L-Alanine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Saturated brine.

-

Procedure:

-

Suspend L-alanine (1.0 eq) in a mixture of water and THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of NaOH (1.5 eq) in water.

-

Add Boc₂O (1.3 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with petroleum ether to remove unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 1-2 with a 4 M HCl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-alanine as a colorless oil or white solid.[2]

-

Protocol 2: Reduction of N-Boc-L-alanine to N-Boc-L-alaninol

-

Materials: N-Boc-L-alanine, Tetrahydrofuran (THF), Triethylamine (TEA), Ethyl chloroformate, Sodium borohydride (NaBH₄), Water.

-

Procedure:

-

Dissolve N-Boc-L-alanine (1.0 eq) in dry THF and cool to -5 °C.

-

Add triethylamine (1.0 eq) with stirring.

-

Slowly add a solution of ethyl chloroformate (1.0 eq) in dry THF over 25 minutes to form the mixed anhydride.

-

After stirring for 30 minutes, add a solution of sodium borohydride (excess) in water.

-

Allow the reaction to proceed for 1.5-2 hours, monitoring by TLC.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain N-Boc-L-alaninol.

-

Oxidation of N-Boc-L-alaninol to N-Boc-L-alaninal

The choice of oxidizing agent is crucial to prevent over-oxidation and racemization. Dess-Martin periodinane (DMP) and Swern oxidation are commonly employed for this type of transformation due to their mild reaction conditions.

Protocol 3: Dess-Martin Oxidation

-

Materials: N-Boc-L-alaninol, Dess-Martin periodinane (DMP), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Sodium thiosulfate solution.

-

Procedure:

-

Dissolve N-Boc-L-alaninol (1.0 eq) in dry DCM under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude N-Boc-L-alaninal is often used immediately in the next step without further purification due to its potential instability.

-

Caption: Workflow for the Dess-Martin oxidation of N-Boc-L-alaninol.

Protocol 4: Swern Oxidation

-

Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), N-Boc-L-alaninol, Triethylamine (TEA).

-

Procedure:

-

Prepare a solution of oxalyl chloride (1.5 eq) in dry DCM and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of DMSO (2.7 eq) in dry DCM, maintaining the temperature below -60 °C.

-

Stir for 5-10 minutes, then add a solution of N-Boc-L-alaninol (1.0 eq) in dry DCM dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add triethylamine (5.0-7.0 eq) dropwise and stir for another 10 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product should be used promptly.

-

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for N-Boc-L-alaninal is not widely published. The following are predicted key signals based on the structure.

-

¹H NMR (predicted):

-

Aldehyde proton (CHO): ~9.6 ppm (singlet or doublet).

-

Amide proton (NH): ~5.0 ppm (broad singlet or doublet).

-

Alpha-proton (CH): ~4.2 ppm (multiplet).

-

Boc group protons (C(CH₃)₃): ~1.4 ppm (singlet).

-

Methyl protons (CH₃): ~1.2 ppm (doublet).

-

-

¹³C NMR (predicted):

-

Aldehyde carbonyl (CHO): ~200 ppm.

-

Boc carbonyl (C=O): ~155 ppm.

-

Boc quaternary carbon (C(CH₃)₃): ~80 ppm.

-

Alpha-carbon (CH): ~55 ppm.

-

Boc methyl carbons (C(CH₃)₃): ~28 ppm.

-

Methyl carbon (CH₃): ~18 ppm.

-

-

IR Spectroscopy (predicted):

-

N-H stretch: ~3350 cm⁻¹.

-

Aldehyde C-H stretch: ~2820 and 2720 cm⁻¹.

-

Aldehyde C=O stretch: ~1730 cm⁻¹.

-

Boc C=O stretch: ~1690 cm⁻¹.

-

Stability and Reactivity

-

Stability: N-Boc-L-alaninal, like many aldehydes, can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is also prone to racemization at the alpha-carbon, particularly under basic or acidic conditions. For these reasons, it is typically generated in situ or used immediately after isolation with minimal purification. Storage should be under an inert atmosphere at low temperatures.

-

Reactivity: The aldehyde group is highly electrophilic and participates in a variety of nucleophilic addition reactions. The Boc-protecting group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amine.

References

The Versatile Role of Boc-L-alaninal in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boc-L-alaninal, a chiral amino aldehyde, has emerged as a critical and versatile building block in medicinal chemistry. Its unique structural features, combining the acid-labile tert-butyloxycarbonyl (Boc) protecting group with a reactive aldehyde functionality, provide a powerful tool for the asymmetric synthesis of complex molecules with significant therapeutic potential. This in-depth technical guide explores the core applications of this compound, focusing on its role in the development of potent and selective inhibitors for various enzyme classes and receptors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

A Cornerstone for Protease Inhibitor Synthesis

The aldehyde group of this compound serves as an excellent electrophile, making it a valuable precursor for the synthesis of various peptidyl and non-peptidyl protease inhibitors. These inhibitors often feature a transition-state analog that mimics the tetrahedral intermediate of peptide bond hydrolysis, leading to potent and selective inhibition.

Calpain Inhibitors for Neurodegenerative Diseases

Calpains are a family of calcium-dependent cysteine proteases, and their overactivation is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] this compound and its derivatives are instrumental in the synthesis of calpain inhibitors that can mitigate neuronal damage. For instance, α-ketoamides derived from amino aldehydes have shown significant promise as calpain inhibitors.[3]

| Compound Class | Specific Inhibitor Example | Target | IC50 | Ki | Reference |

| α-Ketoamide | (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide (1c) | Calpain-1 | 78 nM | - | [3] |

| Peptidyl Aldehyde | 4-phenyl-butyryl-Leu-Met-H | Calpain I | - | 36 nM | [4] |

| Peptidyl Aldehyde | 4-phenyl-butyryl-Leu-Met-H | Calpain II | - | 50 nM | [4] |

| Chromone Carboxamide | Compound 2i | µ-Calpain | 240 nM | - | [5] |

This protocol describes the synthesis of an intermediate that can be further elaborated into an α-ketoamide calpain inhibitor, adapted from methodologies involving the use of Boc-protected amino aldehydes.[3]

Step 1: Synthesis of N-Boc-L-phenylalaninal N-Boc-L-phenylalanine is converted to its Weinreb amide, which is then reduced using lithium aluminum hydride (LAH) to yield N-Boc-L-phenylalaninal. This serves as a close structural analog to this compound, and a similar procedure can be followed.

Materials:

-

N-Boc-L-phenylalanine

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bisulfite (NaHSO₃)

Procedure:

-

Weinreb Amide Formation: To a solution of N-Boc-L-phenylalanine (1.0 eq) in DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.2 eq). Cool the mixture to 0 °C and add EDCI (1.2 eq). Stir the reaction at room temperature for 18 hours. After completion, extract the product with an organic solvent and purify to obtain the Weinreb amide.

-

Reduction to Aldehyde: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C. Slowly add a solution of LAH (1.0 M in THF, 1.1 eq). Stir the reaction at 0 °C for 1-2 hours.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate. The crude N-Boc-L-phenylalaninal is then purified, often via a sodium bisulfite adduct to ensure stability and purity.

This resulting amino aldehyde is a key intermediate that can undergo further reactions, such as the addition of a nucleophile to form a dipeptide isostere, which is a common core structure in many protease inhibitors.

Dysregulated calcium homeostasis leads to the activation of calpains, which in turn cleave various cellular substrates, contributing to neuronal cell death.[1][2]

HIV Protease Inhibitors

This compound and its analogs are also pivotal in the synthesis of Human Immunodeficiency Virus (HIV) protease inhibitors. These inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). The synthesis of many of these drugs involves the use of chiral amino aldehydes to construct the core hydroxyethylamine or hydroxyethylene isostere, which mimics the transition state of the viral protease's substrate. While direct synthesis from this compound is less common than from its phenylalanine counterpart, the principles are transferable. The synthesis of Darunavir, a potent HIV protease inhibitor, for instance, often starts from a Boc-protected epoxide which can be derived from the corresponding amino acid.[6][7]

| Compound Class | Specific Inhibitor Example | Target | IC50 | Ki | Reference |

| Dipeptide Isostere | Darunavir Analog (5ae) | HIV-1 Protease | 0.28 nM | - | [8] |

| Peptidomimetic | Atazanavir | HIV-1 Protease | - | 2.4 nM | [9] |

The synthesis of Darunavir analogs often involves the ring-opening of a Boc-protected epoxide, a synthon conceptually related to this compound, followed by coupling with a sulfonyl chloride.[6]

Building Blocks for CXCR3 Antagonists

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a significant role in inflammatory responses. Antagonists of CXCR3 are being investigated for the treatment of various autoimmune diseases and inflammatory conditions. Boc-amino aldehydes, including the stereoisomer Boc-D-alaninal, are key starting materials in the synthesis of potent CXCR3 antagonists.[10]

| Compound Class | Specific Antagonist Example | Target | IC50 | Ki | Reference |

| Pyrido[2,3-d]pyrimidine | SCH 546738 | CXCR3 | 10 nM | 0.4 nM | [11] |

| Non-peptide | TAK-779 | CXCR3 | - | 1.1 nM (for CCR5) | [1] |

| Azaquinazolinone | NBI-74330 | CXCR3 | - | 1.5 nM (vs CXCL10) | [1] |

| Piperazinyl-piperidine | VUF11211 | CXCR3 | - | 9.1 nM | [12] |

A crucial step in the synthesis of a pyrido[2,3-d]-pyrimidine based CXCR3 antagonist involves the use of a Boc-protected alanine derivative. The following is a generalized procedure based on published syntheses.[10]

Step: Goldberg Coupling This step involves the coupling of a Boc-protected amino acid derivative with a halo-aromatic compound, a key reaction in forming the core structure of the antagonist.

Materials:

-

(+)-(D)-Boc-alanine

-

2-Chloronicotinic acid

-

Copper(I) iodide (CuI)

-

Ligand (e.g., a diamine)

-

Base (e.g., potassium phosphate)

-

Solvent (e.g., dioxane)

Procedure:

-

To a reaction vessel, add 2-chloronicotinic acid (1.0 eq), (+)-(D)-Boc-alanine (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).

-

Degas the vessel and backfill with an inert gas (e.g., argon).

-

Add the anhydrous solvent and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a set period (e.g., 24 hours).

-

After cooling, the reaction is worked up by partitioning between an aqueous solution and an organic solvent. The product is then isolated and purified by chromatography.

This intermediate can then be further elaborated through a series of steps, including cyclization and further functionalization, to yield the final CXCR3 antagonist.

The binding of chemokines like CXCL9, CXCL10, and CXCL11 to CXCR3 initiates a signaling cascade that leads to leukocyte migration to sites of inflammation.[13]

Conclusion

This compound stands as a testament to the power of chiral building blocks in advancing medicinal chemistry. Its application in the synthesis of a diverse range of bioactive molecules, from protease inhibitors targeting neurodegenerative diseases and viral infections to receptor antagonists for inflammatory conditions, underscores its significance in drug discovery and development. The ability to readily introduce a chiral center and a reactive handle for further chemical transformations makes this compound an invaluable tool for researchers and scientists striving to create the next generation of therapeutics. As our understanding of disease pathways deepens, the demand for such versatile and stereochemically defined building blocks will undoubtedly continue to grow, ensuring a prominent role for this compound in the future of medicinal chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetics of inhibition of platelet calpain II by human kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. Practical syntheses of a CXCR3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CXCR3 ligands: redundant, collaborative and antagonistic functions - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among the pioneering and enduring strategies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids remains a cornerstone of solid-phase peptide synthesis (SPPS).[1] Developed by R.B. Merrifield, this acid-labile protecting group was instrumental in the advent of SPPS, a revolutionary methodology that enables the controlled, stepwise assembly of amino acids into complex peptide chains.[2] This technical guide provides a comprehensive exploration of Boc protection in peptide synthesis, detailing its chemical principles, experimental protocols, quantitative data, and the critical considerations for its successful application.

Chemical Principles of Boc-Based Solid-Phase Peptide Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the classical approach in Boc-based SPPS.[3] It relies on a principle of graduated acid lability for the removal of protecting groups. The α-amino group is temporarily protected by the Boc group, which is readily cleaved by a moderately strong acid, typically trifluoroacetic acid (TFA).[4] In contrast, the semi-permanent protecting groups for the amino acid side chains are usually benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the solid support.[4][5]

The cyclical nature of Boc-SPPS involves a series of repeated steps:

-

Deprotection: The acid-labile Nα-Boc group is removed from the resin-bound amino acid.

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine.

-

Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.[1]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin with the simultaneous removal of the side-chain protecting groups.[6]

Quantitative Data in Boc-SPPS

The efficiency of each step in the Boc-SPPS cycle is critical for achieving a high yield and purity of the final peptide. The following tables summarize key quantitative data related to deprotection, coupling, and final cleavage.

| Parameter | Reagent/Condition | Time | Efficacy/Yield | Reference(s) |

| Nα-Boc Deprotection | 50% TFA in DCM | 15-25 minutes | >99% | [7] |

| Nα-Boc Deprotection | 100% TFA | 5 minutes | Can lead to incomplete removal due to poor resin swelling | [8] |

| Neutralization | 5-10% DIEA in DCM | 2 x 1-2 minutes | Effective for standard protocols | [4][9] |

| In Situ Neutralization | Concurrent with coupling | Reduces cycle time | Improves efficiency for "difficult" sequences | [1][10] |

Table 1. Quantitative Parameters for Deprotection and Neutralization in Boc-SPPS.

| Coupling Reagent | Activation Time | Coupling Time | Typical Yield | Reference(s) |

| DIC/HOBt | N/A (in situ) | 2-6 hours | High for standard couplings | [11] |

| HBTU/HATU | 1-5 minutes (pre-activation) | 1-4 hours | >99% for most amino acids | [11] |

| PyBOP | 1-5 minutes (pre-activation) | 1-2 hours | High, avoids HMPA byproduct | [12] |

Table 2. Comparison of Common Coupling Reagents in Boc-SPPS.

| Cleavage Reagent | Scavenger Cocktail Example | Time | Yield | Reference(s) |

| Anhydrous HF | HF/anisole (9:1) | 1 hour at 0°C | Peptide-dependent | [13] |

| TFMSA | TFMSA/TFA/DMS/m-cresol | 1-2 hours at 0°C | Effective alternative to HF | [14] |

| TMSOTf | TMSOTf/TFA/thiocresol | 1-2 hours at 0°C | Alternative to HF, may require optimization | [15] |

Table 3. Final Cleavage Conditions in Boc-SPPS.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful synthesis of peptides using Boc chemistry. The following sections provide step-by-step methodologies for the key stages of Boc-SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is essential to ensure the accessibility of reactive sites.[7]

-

Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.[7]

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[7]

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[7]

-

Drain the solution and add a fresh solution of 50% TFA in DCM.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[7]

-

Drain the TFA/DCM solution.

-

Wash the resin thoroughly with DCM (3-5 times) and then with isopropanol (IPA) (2-3 times) to remove residual TFA.[7]

Neutralization

The N-terminal trifluoroacetate salt must be neutralized to the free amine before the next coupling step.

Standard Neutralization:

-

Following the post-deprotection washes, add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 1-2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[4]

In Situ Neutralization:

This streamlined approach combines neutralization and coupling.[10]

-

After the post-deprotection washes, proceed directly to the coupling step. The neutralization is achieved by the excess DIEA present in the coupling reaction mixture.

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide. The following protocol is for coupling with HBTU/HATU, which are highly efficient coupling reagents.[11]

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and 2-4 equivalents of HBTU or HATU in N,N-dimethylformamide (DMF).

-

Add 4-8 equivalents of DIEA to the activation mixture and mix briefly.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[11]

Final Cleavage from the Resin

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose.[16]

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[17]

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add a scavenger mixture, such as anisole, to trap reactive carbocations generated during cleavage. A common ratio is 9:1 HF to scavenger.[13]

-

Cool the vessel in a dry ice/acetone bath.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the reaction mixture at 0°C for 1 hour.[3]

-

After the reaction is complete, the HF is carefully removed by evaporation under a stream of nitrogen.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.[6][17]

-

The precipitated peptide is then dried under vacuum.

Key Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental workflows is crucial for understanding the intricacies of Boc-SPPS.

Figure 1: The cyclical workflow of Boc-based solid-phase peptide synthesis (SPPS).

Figure 2: Chemical mechanism of Nα-Boc group deprotection using trifluoroacetic acid (TFA).

Common Side Reactions and Mitigation Strategies

Despite its robustness, Boc-SPPS is susceptible to several side reactions that can impact the yield and purity of the final peptide. Understanding these side reactions is key to developing strategies to minimize their occurrence.

Diketopiperazine Formation

This side reaction is most prevalent at the dipeptide stage and involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.[4] It is particularly common when proline or glycine is the second amino acid in the sequence.

-

Mechanism: The deprotected N-terminal amine of the first amino acid nucleophilically attacks the ester linkage of the second amino acid to the resin, forming a stable six-membered ring.[4]

-

Mitigation: The protonated state of the N-terminus after TFA deprotection in Boc-SPPS inherently suppresses this side reaction.[4] Implementing in situ neutralization protocols further minimizes the time the free amine is available to initiate cyclization.[13]

References

- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. peptide.com [peptide.com]

- 16. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Boc-L-alaninal in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids and the modification of the peptide backbone are crucial strategies in modern drug discovery to enhance the potency, selectivity, and pharmacokinetic properties of peptide-based therapeutics. Peptide aldehydes, in particular, are a class of potent enzyme inhibitors, mimicking the transition state of substrate hydrolysis.[] Boc-L-alaninal, a readily available chiral building block, serves as a valuable precursor for the synthesis of peptides with a C-terminal aldehyde or a reduced secondary amine linkage. This document provides detailed experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS) to generate C-terminally modified peptides. The protocols focus on the on-resin reductive amination of a primary amine with this compound, followed by standard Boc-SPPS for peptide chain elongation.

Data Presentation

The efficiency of peptide synthesis and modification is highly dependent on the specific sequence, resin, and coupling conditions. The following tables provide representative quantitative data for the key steps involved in the synthesis of a C-terminally modified peptide using this compound.

Table 1: Representative Yields and Purity for On-Resin Reductive Amination and Subsequent Peptide Coupling

| Step | Reagents/Conditions | Typical Yield/Conversion | Typical Crude Purity | Reference |

| Reductive Amination | This compound, NaBH₃CN, 1% AcOH in DMF | > 95% (conversion) | Not typically isolated | [2] |

| This compound, NaBH(OAc)₃ in DCE | High | Not typically isolated | [3] | |

| First Amino Acid Coupling | Boc-Phe-OH, HBTU, DIEA in DMF | > 99% | ~90% | [4] |

| Final Peptide Cleavage | HF/Anisole | 70-85% (overall) | > 85% (after purification) | [5] |

Note: Yields and purities are sequence-dependent and may require optimization.

Table 2: Comparison of Reducing Agents for On-Resin Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Considerations |

| Sodium Cyanoborohydride (NaBH₃CN) | DMF, MeOH, THF | Mild and selective for imines in the presence of other carbonyls.[6] | Toxic cyanide byproduct.[7] Reactions can be slower. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Mild, selective, and generally non-toxic byproducts.[3] | Moisture sensitive. |

| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive and readily available. | Can reduce aldehydes and ketones; requires pre-formation of the imine.[3] |

Experimental Protocols

This section details the protocols for the synthesis of a model peptide with a C-terminal modification introduced by this compound. The workflow starts with an amino-functionalized resin, followed by reductive amination and subsequent peptide elongation using Boc-SPPS.

Protocol 1: On-Resin Reductive Amination with this compound

This protocol describes the coupling of this compound to an amino-functionalized solid support (e.g., Rink Amide resin after Fmoc deprotection, or an aminomethyl resin) to form a secondary amine linkage.

Materials:

-

Amino-functionalized resin (e.g., deprotected Rink Amide or Aminomethyl resin)

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

1% Acetic Acid (AcOH) in DMF (optional, to facilitate imine formation)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the amino-functionalized resin in DMF for 1-2 hours in the reaction vessel.

-

Preparation of Reagent Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. If using NaBH₃CN, it can be added in the next step. If using NaBH(OAc)₃, it is typically added after the aldehyde.

-

Imine Formation: Add the this compound solution to the swollen resin. If desired, add 1% acetic acid in DMF to catalyze imine formation. Agitate the mixture at room temperature for 1-2 hours.

-

Reduction:

-

Using NaBH₃CN: Add NaBH₃CN (5-10 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 12-24 hours.

-

Using NaBH(OAc)₃: Add NaBH(OAc)₃ (5-10 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 4-12 hours.

-

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

-

Confirmation of Reaction Completion (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the primary amine.

Protocol 2: Peptide Chain Elongation using Boc-SPPS

Following the successful reductive amination, the peptide chain is elongated using standard Boc-SPPS protocols.

Materials:

-

Resin from Protocol 1

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC)

-

DMF, DCM, IPA (Isopropanol)

Procedure for a Single Coupling Cycle:

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Add a solution of 10% DIEA in DCM and agitate for 5 minutes. Repeat once.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Boc-protected amino acid (3 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt and DIEA) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using the Kaiser test. A negative result indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole)

-

Cold diethyl ether

-

Specialized HF cleavage apparatus

Procedure: CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized HF-resistant apparatus within a certified fume hood.

-

Drying the Peptide-Resin: Thoroughly dry the peptide-resin under vacuum.

-

HF Cleavage:

-

HF Evaporation: Evaporate the HF under a vacuum.

-

Peptide Precipitation and Washing:

-

Wash the residue with cold diethyl ether to remove the scavengers.

-

Precipitate the crude peptide with cold diethyl ether.

-

-

Isolation: Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows described in the protocols.